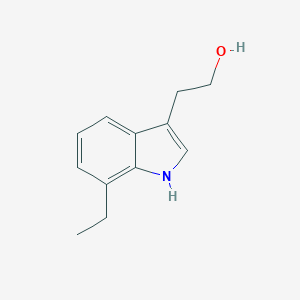

2-(7-ethyl-1H-indol-3-yl)ethanol

Descripción general

Descripción

2-(7-Ethyl-1H-indol-3-yl)ethanol (CAS: 41340-36-7), also known as 7-ethyltryptophol, is an indole derivative featuring an ethyl group at the 7-position of the indole ring and a hydroxymethyl (-CH2OH) group at the 3-position. Its molecular formula is C12H15NO (molecular weight: 189.25 g/mol), and it is typically a solid with a purity of ≥98% . The compound serves as a critical intermediate in organic synthesis, particularly in the preparation of bioactive molecules such as 3-((7-ethyl-1H-indol-3-yl)-methyl)-2-methylquinoline (EMMQ), which exhibits antitumor activity against non-small cell lung cancer (NSCLC) and hepatocellular carcinoma by inducing DNA damage and mitochondrial dysfunction .

Mecanismo De Acción

Target of Action

7-Ethyltryptophol, also known as 7-Ethyl-3-indoleethanol or 2-(7-ethyl-1H-indol-3-yl)ethanol, is a key intermediate in the preparation of the non-steroidal anti-inflammatory drug Etodolac Given its role in the synthesis of etodolac, it can be inferred that its targets may be similar to those of etodolac, which primarily inhibits the cyclooxygenase (cox) enzymes .

Mode of Action

Etodolac works by inhibiting the COX enzymes, particularly COX-2, which are responsible for the production of prostaglandins that cause inflammation and pain .

Biochemical Pathways

The biochemical pathways affected by 7-Ethyltryptophol are likely related to its role in the synthesis of Etodolac. Etodolac acts on the arachidonic acid pathway, inhibiting the COX enzymes and thereby reducing the production of prostaglandins .

Pharmacokinetics

As a key intermediate in the synthesis of etodolac, its absorption, distribution, metabolism, and excretion (adme) properties may influence the bioavailability of the final drug product .

Result of Action

As a precursor to etodolac, its ultimate effect is likely the reduction of inflammation and pain through the inhibition of prostaglandin synthesis .

Action Environment

The action environment of 7-Ethyltryptophol can be influenced by various factors. For instance, its stability may be affected by temperature, as suggested by its storage recommendation of being sealed in dry conditions at 2-8°C . Additionally, its efficacy could potentially be influenced by factors such as pH and the presence of other substances in the environment .

Análisis Bioquímico

Biochemical Properties

It is known that it is a key intermediate in the preparation of the non-steroidal anti-inflammatory drug Etodolac This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the synthesis of Etodolac

Cellular Effects

As it is a key intermediate in the synthesis of Etodolac , it may influence cell function through its role in this process

Molecular Mechanism

It is known to be involved in the synthesis of Etodolac , suggesting that it may exert its effects at the molecular level through this process This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known to be a key intermediate in the synthesis of Etodolac , suggesting that it may interact with enzymes or cofactors involved in this process

Actividad Biológica

2-(7-ethyl-1H-indol-3-yl)ethanol, also known as 7-ethyltryptophol, is a compound of significant interest due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₂H₁₅NO

- Molecular Weight : 189.25 g/mol

- CAS Number : 41340-36-7

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:

The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of cell cycle regulators.

Antimicrobial Activity

This compound has demonstrated antimicrobial effects against a range of pathogens, including bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values are as follows:

These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound, particularly in models of neurodegeneration. It appears to exert protective effects against oxidative stress-induced neuronal damage by enhancing antioxidant enzyme activities and reducing inflammatory markers.

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased caspase activity in cancer cells.

- Antioxidant Activity : It scavenges free radicals and enhances the expression of endogenous antioxidant enzymes.

- Anti-inflammatory Properties : By inhibiting pro-inflammatory cytokines, it reduces inflammation in various biological systems.

Study on Antitumor Activity

A study conducted by researchers at the University of Zagreb investigated the antitumor effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity, with the compound inducing apoptosis through mitochondrial pathways. The study concluded that this compound could be a promising candidate for further development in cancer therapy .

Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid-beta plaque formation. This suggests its potential role in neurodegenerative disease management .

Aplicaciones Científicas De Investigación

Role in Chemical Synthesis

Beyond its pharmaceutical applications, 2-(7-ethyl-1H-indol-3-yl)ethanol is utilized in various chemical synthesis processes. Its indole structure contributes to the development of other complex molecules and materials in organic chemistry. The compound's reactivity allows it to participate in diverse chemical reactions, making it a valuable building block for researchers.

Case Study: Synthesis Pathways

A study explored several synthetic pathways for producing 7-ethyltryptophol and its derivatives. The efficiency of each pathway was evaluated based on yield and purity, demonstrating that certain methods are more favorable than others for industrial applications .

Biological Studies

Investigating Biological Activity

Research has indicated that 7-ethyltryptophol exhibits biological activity that may be beneficial in pharmacology. Its potential effects on neurotransmitter systems suggest possible applications in treating neurological disorders. Studies have begun to explore its interactions with serotonin receptors, which could provide insights into its therapeutic potential.

Table 2: Biological Activities of 7-Ethyltryptophol

| Activity | Method of Study | Reference |

|---|---|---|

| Serotonin receptor binding | In vitro assays | Ongoing research |

| Anti-inflammatory effects | Animal models | Preliminary findings |

Analytical Chemistry

Techniques for Purity Assessment

The assessment of purity and identification of impurities in this compound can be conducted using advanced analytical techniques such as NMR spectroscopy and mass spectrometry. These methods allow for detailed characterization of the compound and its derivatives, ensuring quality control in pharmaceutical manufacturing.

Case Study: NMR Techniques

A recent investigation employed DOSY NMR techniques to analyze the aggregation behavior and molecular interactions of 7-ethyltryptophol within complex mixtures. This approach revealed significant insights into the compound's structural dynamics and potential applications in material science .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(7-ethyl-1H-indol-3-yl)ethanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Grignard reactions or catalytic hydrogenation. For example:

- Grignard Approach : React 7-ethylindole with ethylene oxide in the presence of a Grignard reagent (e.g., indolylmagnesium bromide), followed by acid quenching .

- Reduction Pathway : Reduce 3-(7-ethylindole)acetic acid using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

- Key Variables : Temperature (optimal range: 0–25°C), solvent polarity (THF or ether), and catalyst loading (5–10 mol%) significantly affect yield (typically 60–85%) .

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Grignard | Mg, ethylene oxide, THF, 0°C | 72 | ≥98% |

| Reduction | LiAlH4, dry ether, reflux | 65 | 95% |

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : <sup>1</sup>H NMR should show peaks for the ethyl group (δ 1.2–1.4 ppm, triplet) and ethanol moiety (δ 3.6–3.8 ppm, multiplet) .

- Mass Spectrometry : ESI-MS typically displays [M+H]<sup>+</sup> at m/z 204.2 .

- FT-IR : Confirm O-H stretch (~3400 cm<sup>-1</sup>) and indole C=N absorption (~1600 cm<sup>-1</sup>) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of vapors (boiling point: ~300°C) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (EPA Class D) .

Q. What biological activities have been preliminarily associated with this compound?

- Methodological Answer : Early studies suggest:

- Antimicrobial Activity : Moderate inhibition of S. aureus (MIC: 128 µg/mL) via membrane disruption assays .

- Enzyme Modulation : Potential interaction with cytochrome P450 isoforms (e.g., CYP3A4) in vitro .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectral assignments for this compound derivatives?

- Methodological Answer :

- XRD Analysis : Use SHELX software to refine crystal structures. For example, a dimeric form (etodolac derivative) showed C-C bond lengths of 1.54 Å, clarifying ambiguities in NMR coupling constants .

- Data Triangulation : Cross-validate XRD bond angles with DFT calculations (e.g., B3LYP/6-31G*) to resolve discrepancies in dihedral angles .

Q. What strategies optimize the synthesis of this compound dimers or analogs for structure-activity studies?

- Methodological Answer :

- Dimerization : Catalyze with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in anhydrous dichloromethane (yield: 55–60%) .

- Functionalization : Introduce halogens (e.g., Cl at C5) via electrophilic substitution (H2SO4/NaNO2), enhancing bioactivity .

| Derivative | Modification | Biological Target | IC50 (µM) |

|---|---|---|---|

| 5-Chloro analog | C5 halogenation | CYP3A4 | 12.3 |

| Dimer (etodolac-related) | C3-C3' linkage | COX-2 | 8.7 |

Q. How do solvent polarity and pH affect the compound’s stability in long-term storage?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH):

- Aqueous Solutions : Degrade rapidly at pH < 3 (t1/2: 7 days) due to indole ring protonation .

- Solid State : Store under argon at −20°C; DSC shows decomposition onset at 150°C .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to serotonin receptors (5-HT2A). Key interactions: H-bond with Asp155 (ΔG: −8.2 kcal/mol) .

- MD Simulations : GROMACS trajectories (100 ns) reveal stable binding in lipid bilayers, correlating with experimental permeability data (Papp: 2.1 × 10<sup>−6</sup> cm/s) .

Q. How can analytical contradictions in LC-MS quantification be mitigated?

- Methodological Answer :

- Ion Suppression : Use deuterated internal standards (e.g., d4-2-(7-ethylindol-3-yl)ethanol) to normalize matrix effects .

- Column Selection : HILIC columns (e.g., ZIC-pHILIC) improve resolution (Rs > 2.0) for polar metabolites .

Q. Safety and Regulatory Considerations

Q. What regulatory classifications apply to this compound in preclinical research?

- Answer :

Classified under GHS Category 2 (H315: Skin irritation) and Category 4 (H302: Harmful if swallowed). EC Number: 431-020-1; CAS: 3528-63-0 .

Comparación Con Compuestos Similares

Structural Comparison with Substituted Indole Ethanol Derivatives

Positional Isomers and Substituent Variations

Key structural analogs of 2-(7-ethyl-1H-indol-3-yl)ethanol include:

Key Observations :

- Ethyl vs.

- Functional group position: Moving the ethanol group from the 3-position (as in the target compound) to the 1-position (e.g., 2a in ) alters hydrogen-bonding capacity and steric interactions.

Functional Group Variations and Their Implications

Ethanol vs. Acetic Acid Derivatives

2-(7-Ethyl-1H-indol-3-yl)acetic acid (CAS: 191674-95-0) replaces the hydroxymethyl group with a carboxylic acid (-CH2COOH). This modification increases acidity (pKa ~4.5–5.0) and water solubility, making it suitable for ionic interactions in drug design . In contrast, the ethanol group in the parent compound allows for hydrogen bonding without ionization, favoring passive diffusion across biological membranes .

Ketone and Sulfonamide Derivatives

- 2-Chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone (CAS: 1134334-67-0): The ketone group introduces electrophilicity, enabling nucleophilic addition reactions. This contrasts with the nucleophilic hydroxyl group in this compound .

- N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]but-3-yne-1-sulfonamide (5k): The sulfonamide group enhances stability and binding to proteolytic enzymes, as demonstrated in hydroamination reactions .

Anticancer Activity

- EMMQ: Derived from this compound, EMMQ (IC50: 2.5–5.0 μM in NSCLC cells) induces apoptosis via p53 activation and mitochondrial dysfunction .

Structure-Activity Relationships (SAR)

- Substituent Size: Ethyl at position 7 (target compound) vs. methyl in 2-(7-methyl-1H-indol-3-yl)ethanol: Larger alkyl groups enhance hydrophobic interactions with target proteins, improving potency .

- Electron-Withdrawing Groups: The 5-nitro substituent in 2-(5-nitro-1H-indol-1-yl)ethanol increases reactivity but may reduce metabolic stability compared to the parent compound .

Propiedades

IUPAC Name |

2-(7-ethyl-1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-9-4-3-5-11-10(6-7-14)8-13-12(9)11/h3-5,8,13-14H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSDNCAZVSQJQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057741 | |

| Record name | 7-Ethyltryptophol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41340-36-7 | |

| Record name | 7-Ethyl-1H-indole-3-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41340-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Ethyltryptophol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041340367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ethyltryptophol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(7-ethyl-1H-indol-3-yl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Indole-3-ethanol, 7-ethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-ETHYLTRYPTOPHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ4LB8KM8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.